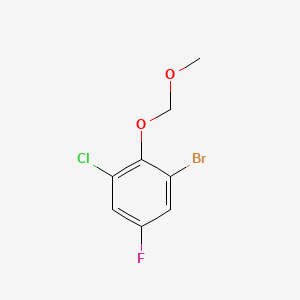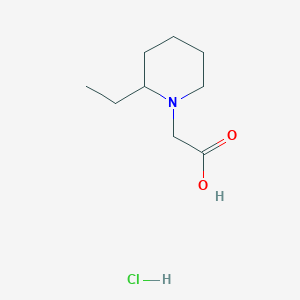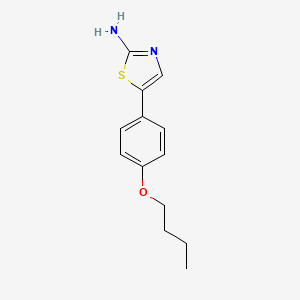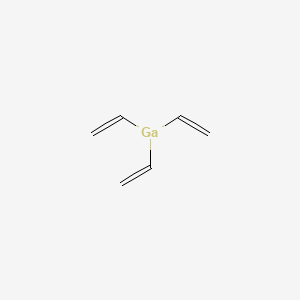![molecular formula C50H52BrClN2O6 B14762955 4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide” is a complex organic molecule that likely belongs to a class of compounds known for their potential applications in various scientific fields. The structure suggests it may have properties useful in chemistry, biology, and possibly medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indolium core, the attachment of various functional groups, and the final coupling reactions. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biology, it might be used in studies involving cell signaling or as a fluorescent marker due to its likely chromophoric properties.
Medicine
In medicine, the compound could have potential as a therapeutic agent, possibly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry
In industry, it might be used in the development of new materials or as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other indolium-based molecules or those with similar functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific structure, which could confer unique properties such as higher stability, specific binding affinity, or enhanced reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C50H52BrClN2O6 |
|---|---|
Molekulargewicht |
892.3 g/mol |
IUPAC-Name |
4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide |
InChI |
InChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H |
InChI-Schlüssel |
AOSKOPYJWNYUFA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)/CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)




![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)


![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)


